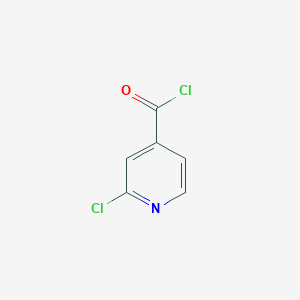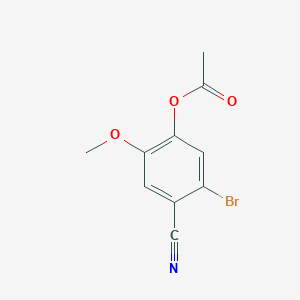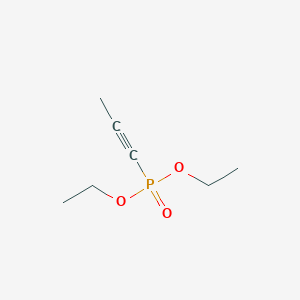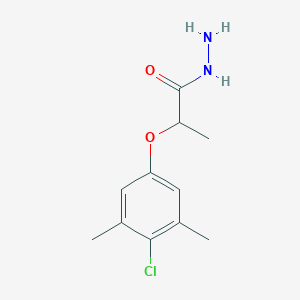
Chlorure de 2-chloropyridine-4-carbonyle
Vue d'ensemble
Description
2-Chloropyridine-4-carbonyl chloride is a chemical compound that is part of the pyridinecarbonyl chloride group. It is a derivative of pyridine with a chlorine atom and a carbonyl chloride group attached to the ring. The compound is of interest due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related pyridine derivatives can involve various methods, including cyclometalation, oxidative condensation-cyclization, and reactions with different reagents. For instance, the synthesis of a cobalt complex with 4-(4-chlorobenzyl)pyridine ligands involves the reaction of Co(NCS)2 with the ligand, leading to a compound with interesting magnetic properties . Another example is the in situ formation of an imidazo[1,5-a]pyridinium cation during the preparation of a zinc complex, which is a result of oxidative cyclization . Additionally, the preparation of N-(2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carbonyl)-L-α-amino esters involves the use of thieno[2,3-b]pyridinyl-5-carbonyl chloride as an intermediate .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a zinc complex with 4-amino-2-chloropyridine ligands reveals a distorted tetrahedral environment around the zinc ion, coordinated by nitrogen atoms from the ligands and chloride anions . The structure of a hybrid organic-inorganic chlorozincate also shows interesting features, such as layers of cations and anions stacked along the c-axis .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. The oxidation of isopropylcyclopropane by chromyl chloride, for example, demonstrates the reactivity of chloropyridines in hydrogen atom abstraction mechanisms . Additionally, the synthesis of cyclopalladated and cyclometalated complexes with pyridine ligands shows the potential of these compounds in luminescent properties and catalytic applications, such as in coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarbonyl chlorides can be studied through conformational and vibrational analysis using density functional theory (DFT). For instance, the conformational stability of 2-, 3-, and 4-pyridinecarbonyl chlorides in different solvents has been investigated, revealing that the stability of these conformers decreases with increasing solvent dielectric constant . The chiroptical properties of certain pyridine derivatives also show interesting behaviors, such as sign inversion of Cotton effect bands, which may be associated with conformational isomerism .
Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
Le chlorure de 2-chloropyridine-4-carbonyle est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Il est particulièrement utile pour créer des molécules contenant des cycles pyridine, qui sont fréquents dans les médicaments ciblant le système nerveux central. Par exemple, il peut être utilisé pour synthétiser des dérivés qui agissent comme antihistaminiques ou antiarythmiques .
Développement d'agrochimique
Ce composé joue un rôle important dans le développement d'agrochimiques, tels que les fongicides et les insecticides. Sa réactivité permet de créer des dérivés de la pyridine qui peuvent perturber le cycle de vie des ravageurs et des champignons, protégeant ainsi les cultures et améliorant le rendement agricole .
Formation de complexes métalliques
Le this compound est utilisé pour former des complexes métalliques qui ont des applications en catalyse et en science des matériaux. Ces complexes peuvent être utilisés comme catalyseurs en synthèse organique ou comme matériaux aux propriétés électroniques ou magnétiques uniques .
Recherche en synthèse organique
Les chercheurs utilisent le this compound en synthèse organique pour explorer de nouvelles réactions et voies. Sa capacité à subir une substitution nucléophile en fait un réactif polyvalent pour la construction de molécules organiques complexes .
Synthèse de ligands pour la chimie de coordination
En chimie de coordination, le this compound est utilisé pour synthétiser des ligands qui peuvent se lier aux ions métalliques. Ces ligands sont essentiels pour étudier les propriétés des complexes métalliques et pour développer de nouveaux médicaments à base de métaux .
Innovations en science des matériaux
Le composé est également un élément essentiel de la science des matériaux, où il est utilisé pour créer des polymères et d'autres matériaux présentant des propriétés spécifiques souhaitées. Ces matériaux peuvent avoir des applications allant de l'électronique aux produits biodégradables .
Applications en chimie analytique
En chimie analytique, les dérivés du this compound peuvent être utilisés comme étalons ou réactifs dans diverses techniques analytiques. Cela aide à la quantification et à l'identification de substances dans des mélanges complexes .
Techniques de bioconjugaison
Le this compound est utilisé dans les techniques de bioconjugaison pour fixer des biomolécules à des surfaces ou à d'autres molécules. Ceci est particulièrement utile dans le développement de biosenseurs et de tests diagnostiques .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that chloropyridines, in general, are used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
2-Chloropyridine-4-carbonyl chloride, like other chloropyridines, reacts with nucleophiles . This interaction leads to the generation of pyridine derivatives substituted at the second and fourth carbons on the heterocycle . The exact mode of action can vary depending on the specific reaction conditions and the nucleophiles involved.
Biochemical Pathways
It’s known that the compound can participate in various chemical reactions to produce different pyridine derivatives . These derivatives can then interact with various biochemical pathways depending on their specific structures and properties.
Result of Action
The molecular and cellular effects of 2-Chloropyridine-4-carbonyl chloride’s action would depend on the specific pyridine derivatives that it forms through its reactions with nucleophiles . These derivatives can have a wide range of effects, depending on their specific structures and the biochemical pathways they interact with.
Action Environment
The action, efficacy, and stability of 2-Chloropyridine-4-carbonyl chloride can be influenced by various environmental factors. These may include the presence of specific nucleophiles, the pH of the environment, temperature, and other conditions that can affect chemical reactions .
Propriétés
IUPAC Name |
2-chloropyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRZWOJTSGFSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384132 | |
| Record name | 2-chloropyridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65287-34-5 | |
| Record name | 2-chloropyridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyridine-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)
![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)






![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1334604.png)

